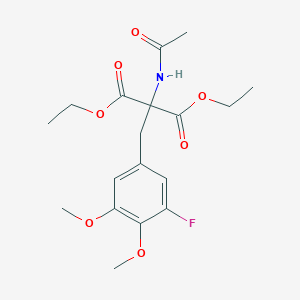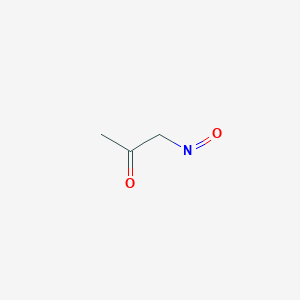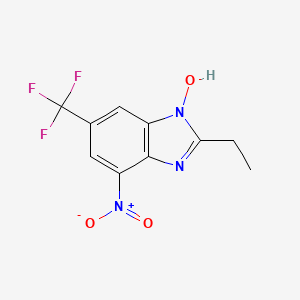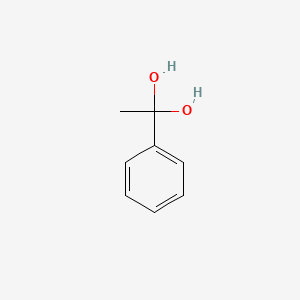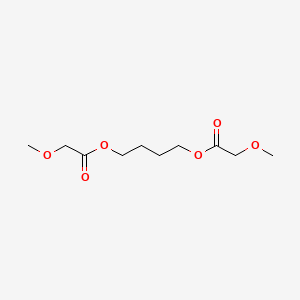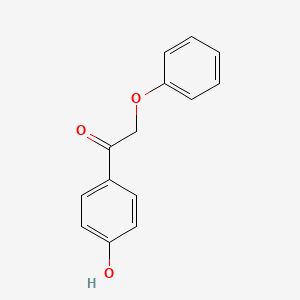![molecular formula C12H10ClNO3S B14664311 Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- CAS No. 42445-58-9](/img/structure/B14664311.png)
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- is a chemical compound with a complex structure that includes a propanoic acid backbone and a thiazole ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- typically involves the reaction of 4-chlorophenylthiazole with propanoic acid derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)propanoic acid: Shares a similar propanoic acid backbone but lacks the thiazole ring.
2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid: Contains a similar aryloxyphenoxypropionic acid structure but with different substituents.
Uniqueness
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- is unique due to its combination of a propanoic acid backbone with a thiazole ring and a chlorophenyl group.
Properties
CAS No. |
42445-58-9 |
|---|---|
Molecular Formula |
C12H10ClNO3S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]oxy]propanoic acid |
InChI |
InChI=1S/C12H10ClNO3S/c1-7(11(15)16)17-12-14-10(6-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) |
InChI Key |
LVROGXYIHZQYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


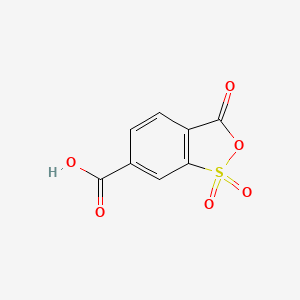
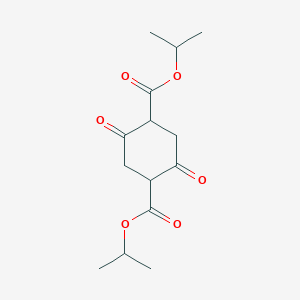
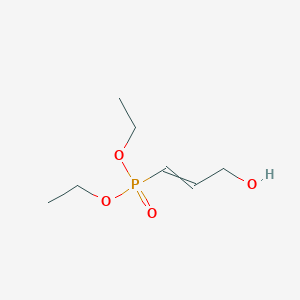
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
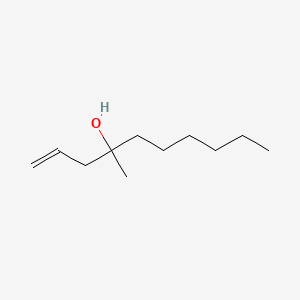
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)

![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
